molecular formula C10H13I B1267037 1-(Tert-butyl)-4-iodobenzene CAS No. 35779-04-5

1-(Tert-butyl)-4-iodobenzene

Cat. No. B1267037
CAS RN: 35779-04-5
M. Wt: 260.11 g/mol
InChI Key: WQVIVQDHNKQWTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Tert-butyl)-4-iodobenzene has been explored through various methodologies. A notable method involves the preparation from tert-butylbenzene or 4-tert-butylbenzoic acid, yielding 42.1% and 29.4% respectively, indicating that the tert-butylbenzene-based method is more efficient due to simpler procedures and lower cost (Yang Yu-ping, 2005).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Methods : A study demonstrates the synthesis of 4-tert-butyl-iodobenzene from tert-butylbenzene or 4-tert-butylbenzoic acid, with the former method showing higher efficiency (Yang, 2005).
  • Aminocarbonylation Reactions : Research on iodobenzene derivatives, including those with a tert-butyl substituent, shows their utility in aminocarbonylation reactions using tert-butylamine, with variations in reactivity based on the substituents (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).
  • Oxidative Transformations : A study discusses the use of bis(tert-butylperoxy)iodobenzene for the oxidation of alkyl esters and amides (Zhao, Yim, Tan, & Yeung, 2011).

Material Science and Polymer Chemistry

  • Polymer Synthesis : Research on novel polyimides derived from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene shows these polymers have low dielectric constants, high thermal stability, and excellent solubility, making them useful for various applications (Chern & Tsai, 2008).
  • Ortho-Linked Polyamides : Polyamides synthesized from derivatives of 4-tert-butylcatechol, including 1,2-bis(4-carboxyphenoxy)-4-tert-butylbenzene and 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene, exhibit high thermal stability and are soluble in a variety of polar solvents (Hsiao, Yang, & Chen, 2000).

Organic Chemistry and Catalysis

  • Palladium-Catalyzed Synthesis : A study demonstrates the use of 1-(tert-butyl)-2-iodobenzene in palladium-catalyzed C(sp3)-H amination reactions for the synthesis of indolines, important in pharmaceutical research (Sun, Wu, Qi, Ji, Cheng, & Zhang, 2019).
  • Inclusion Compounds : Research on 1-tert-butyl-4-iodobenzene reveals its role in forming incommensurate thiourea inclusion compounds, a novel discovery in the field of crystallography (Palmer, Kariuki, Muppidi, Hughes, & Harris, 2011).

Safety And Hazards

As with any chemical compound, handling “1-(Tert-butyl)-4-iodobenzene” requires appropriate safety measures. It’s important to avoid ingestion and inhalation, and to keep it away from open flames and hot surfaces .

Future Directions

Future research on “1-(Tert-butyl)-4-iodobenzene” could explore its potential applications in various fields. For example, it could be used as a building block in the synthesis of more complex organic compounds .

properties

IUPAC Name

1-tert-butyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13I/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVIVQDHNKQWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189306
Record name 4-t-Butyliodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-4-iodobenzene

CAS RN

35779-04-5
Record name 1-tert-Butyl-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35779-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-t-Butyliodobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035779045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-t-Butyliodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
S Stavber, P Kralj, M Zupan - Synthesis, 2002 - thieme-connect.com
Benzene derivatives bearing at least one bulky alkyl group (i-Pr or t-Bu) were selectively and effectively iodinated using elemental iodine activated by 1-(chloromethyl)-4-fluoro-1, 4-…
Number of citations: 26 www.thieme-connect.com
KH Liu, GQ Hu, CX Wang, FF Sheng, JW Bai… - Organic …, 2021 - ACS Publications
Aryl bromide is one of the most important compounds in organic chemistry, because it is widely used as synthetic building blocks enabling quick access to a wide array of bioactive …
Number of citations: 6 pubs.acs.org
BA Palmer, BM Kariuki, VK Muppidi… - Chemical …, 2011 - pubs.rsc.org
X-Ray diffraction studies reveal that the tunnel inclusion compound formed between 1-tert-butyl-4-iodobenzene and thiourea has an incommensurate relationship between the …
Number of citations: 12 pubs.rsc.org
YJ Wu, H He - Synlett, 2003 - thieme-connect.com
… To expand the scope of this methodology, 1-tert-butyl-4-iodobenzene was treated with a variety of aryl thiols (entries 7-12) and benzyl mercaptan (entry 13) and 6-mercapto-1-hexanol (…
Number of citations: 28 www.thieme-connect.com
JB Peng, FP Wu, D Li, HQ Geng, X Qi, J Ying… - ACS …, 2019 - ACS Publications
The carbonylative coupling of aryl halides with unactivated alkenes remains a challenge, because of the low reactivity of acyl-palladium intermediate to the olefins. In this paper, a …
Number of citations: 49 pubs.acs.org
Y Li, G Bao, XF Wu - Chemical Science, 2020 - pubs.rsc.org
Functional group transfer reactions are an important synthetic tool in modern organic synthesis. Herein, we developed a new palladium-catalyzed intermolecular transthioetherification …
Number of citations: 54 pubs.rsc.org
L Wei, J Li, K Xue, S Ye, H Jiang - New Journal of Chemistry, 2019 - pubs.rsc.org
… A mixture of 9H-carbazole (4.0 g, 23.9 mmol), 1-tert-butyl-4-iodobenzene (7.0 g, 26.9 mmol), Cu (0.5 g, 7.5 mmol), potassium carbonate solid (10.2 g, 60 mmol) and 60 mL nitrobenzene …
Number of citations: 6 pubs.rsc.org
Z Liu, M Li, G Deng, W Wei, P Feng, Q Zi, T Li… - Chemical …, 2020 - pubs.rsc.org
A unique C(sp3)–H/C(sp3)–H dehydrocoupling of N-benzylimines with saturated heterocycles is described. Using super electron donor (SED) 2-azaallyl anions and aryl iodides as …
Number of citations: 28 pubs.rsc.org
A Lesbani, H Kondo, Y Yabusaki… - … A European Journal, 2010 - Wiley Online Library
… Thus, use of 2-iodothiophene or 1-tert-butyl-4-iodobenzene instead of 4-iodoanisole resulted in slightly lower yields of the doubly arylated product (Table 6, entries 13, 14, and 19). …
Z Liu, P Wang, Y Chen, Z Yan, S Chen, W Chen… - RSC advances, 2020 - pubs.rsc.org
… Regarding the steric hindrance effects, the couplings of benzene with 1-iodo-4-isopropylbenzene (1o) and 1-tert-butyl-4-iodobenzene (1p) were less efficient due to the large volumes of …
Number of citations: 7 pubs.rsc.org

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